molecular formula C13H11F3N2O2 B2936164 (E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 82113-91-5

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2936164
CAS No.: 82113-91-5
M. Wt: 284.238
InChI Key: YVLHUYWPRZOJMP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the α-position, an ethoxy substituent on the β-carbon, and a 3-(trifluoromethyl)phenyl group on the amide nitrogen. This compound belongs to the broader class of N-arylcinnamamides, which are studied extensively for their antimicrobial and antiproliferative activities. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the ethoxy group may influence solubility and steric interactions .

Properties

IUPAC Name

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-8-9(7-17)12(19)18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8H,2H2,1H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLHUYWPRZOJMP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are Staphylococcus aureus and Enterococcus faecalis . These bacteria are common pathogens responsible for a variety of infections. The compound has been shown to be effective against both reference strains and resistant clinical isolates of these bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE).

Result of Action

The compound has demonstrated significant antimicrobial activity. It has been shown to be effective against both reference strains and resistant clinical isolates of S. aureus and E. faecalis. In particular, it has shown antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity.

Biological Activity

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known as (E)-2-cyano-3-ethoxy-N-(3-trifluoromethylphenyl)acrylamide, is a compound with potential pharmacological applications. Its unique chemical structure, characterized by the presence of a cyano group, ethoxy moiety, and trifluoromethyl substitution, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C₁₃H₁₁F₃N₂O₂
  • Molecular Weight : 284.24 g/mol
  • CAS Number : 82113-91-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biological systems.

Inhibition Studies

  • Type III Secretion System (T3SS) Inhibition :
    • A study highlighted the role of compounds similar to this compound in inhibiting T3SS in Enteropathogenic E. coli (EPEC). The T3SS is critical for bacterial virulence, making it a target for therapeutic intervention. Compounds exhibiting inhibitory activity against T3SS can potentially mitigate bacterial infections .
  • Androgen Receptor Modulation :
    • Related compounds have shown promise as selective androgen receptor modulators (SARMs). For instance, S-23 (a compound structurally similar to this compound) demonstrated high binding affinity and agonistic activity in vitro, suggesting that similar structures may influence androgenic pathways .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
T3SS InhibitionCompounds inhibited CPG2 secretion in E. coli models.
Androgen ModulationS-23 showed significant effects on LH levels and spermatogenesis in rats.

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential dual action as both an antimicrobial agent and a modulator of hormonal pathways. The inhibition of T3SS could lead to novel treatments for bacterial infections resistant to conventional antibiotics, while its androgen receptor modulation could pave the way for new male contraceptive methods.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of N-arylcinnamamides is highly dependent on substituents. Key analogs and their structural features are summarized below:

Compound Name Substituents (R₁, R₂, R₃) Key Features
(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide R₁ = CN, R₂ = OEt, R₃ = CF₃ Cyano and ethoxy enhance electronic properties; CF₃ boosts lipophilicity
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide R₁ = H, R₂ = H, R₃ = 3,5-bis(CF₃) Dual CF₃ groups increase antibacterial potency against S. aureus and M. tuberculosis
(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide R₁ = H, R₂ = 3,4-Cl₂, R₃ = CF₃ Dichloro substitution broadens spectrum (MRSA, Enterococcus faecalis)
XCT790 R₁ = CN, R₂ = OMe, R₃ = CF₃-thiadiazole Cyano and CF₃-thiadiazole target mitochondrial activity
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide R₁ = H, R₂ = H, R₃ = CF₃-CH₂ Simplified structure with lower cytotoxicity
Antimicrobial Activity
  • Ethoxy group may reduce cytotoxicity compared to chlorinated analogs .
  • Dichlorocinnamanilides : Superior efficacy against MRSA (submicromolar MICs) and Mycobacterium marinum due to increased lipophilicity from Cl substituents .
  • Bis(trifluoromethyl)phenyl Derivatives : >99% reduction in S. aureus CFU/mL after 8 hours, comparable to ampicillin .
Cytotoxicity
  • Dichlorocinnamanilides with CF₃-phenyl groups show minimal cytotoxicity to mammalian cells (e.g., porcine macrophages) .
  • Ethoxy-containing compounds (e.g., target molecule) may offer a better safety profile than chloro analogs, though direct comparisons are lacking .

Physicochemical and Structure-Activity Relationships (SAR)

  • Lipophilicity : Chloro and trifluoromethyl substituents increase logP values, enhancing membrane permeability. Ethoxy groups reduce logP slightly but improve aqueous solubility .
  • Electronic Effects: Electron-withdrawing groups (CN, CF₃) stabilize the enamide backbone, promoting interaction with bacterial targets like enoyl-ACP reductase .
  • Steric Effects : Bulky substituents (e.g., 3,5-bis(CF₃)) may hinder binding to mammalian enzymes, reducing off-target toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.